![molecular formula C11H19NO3 B6600963 tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 2380608-07-9](/img/structure/B6600963.png)
tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is a complex organic compound with unique stereochemistry and bicyclic structure. The compound features a bicyclo[3.1.0]hexane framework with a hydroxymethyl group and a carboxylate ester, coupled with a nitrogen atom integrated into the ring structure. This compound finds utility in various fields, owing to its distinctive chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves the following steps:
Formation of the Bicyclic Core: : The bicyclo[3.1.0]hexane framework is assembled via intramolecular cyclization. Precursors often include cyclopropane derivatives and amine groups.
Hydroxymethyl Addition:
Esterification: : The final step involves esterification of the carboxyl group with tert-butyl alcohol, using acid catalysts like sulfuric acid or Lewis acids.
Industrial Production Methods: Industrial synthesis often scales up these reactions with modifications to optimize yield and purity. Continuous flow reactors and advanced catalytic systems are employed to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: : Reduction of the carboxylate ester can yield corresponding alcohols.
Substitution: : The nitrogen and hydroxymethyl functionalities allow for nucleophilic substitution reactions, introducing various functional groups.
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: : Halides, amines, thiols
Oxidation: : Formation of carboxylic acids or aldehydes.
Reduction: : Formation of alcohols.
Substitution: : Introduction of various groups such as halides, amines, etc.
Aplicaciones Científicas De Investigación
Chemistry:
As a Building Block: : Tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate serves as an intermediate in the synthesis of more complex molecules.
Biological Probes: : Due to its unique structure, it is used in studying enzyme interactions and receptor binding.
Drug Development: : Utilized in the synthesis of pharmaceuticals targeting the central nervous system or metabolic pathways.
Material Science: : Incorporated in the production of specialized polymers and advanced materials.
Mecanismo De Acción
The compound’s bicyclic structure and functional groups facilitate interactions with various biological targets. Its mechanism of action often involves binding to active sites of enzymes or receptors, modulating their activity. The hydroxymethyl and nitrogen functionalities play crucial roles in these interactions, altering the conformation and reactivity of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds:
Bicyclo[3.1.0]hexane Derivatives: : Compounds with similar bicyclic frameworks but different substituents.
Carboxylate Esters: : Compounds with various ester functionalities, like methyl or ethyl esters.
Azabicyclo Compounds: : Similar azabicyclic structures with different alkyl or functional groups.
Highlighting Uniqueness: Tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is distinct due to its specific stereochemistry and combination of functional groups, which endow it with unique reactivity and biological activity compared to its analogs.
Hope that helps!
Propiedades
IUPAC Name |
tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-8-6-11(8,12)7-13/h8,13H,4-7H2,1-3H3/t8-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSRZTLSBWIBHC-KWQFWETISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@]1(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B6600883.png)
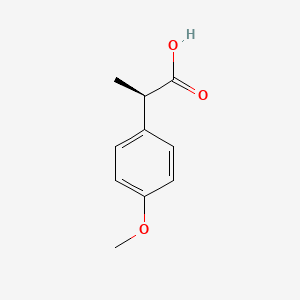
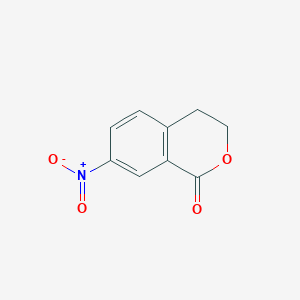
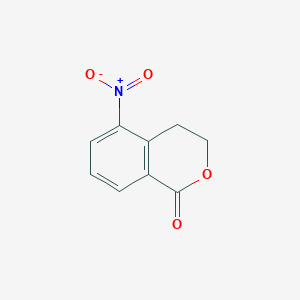
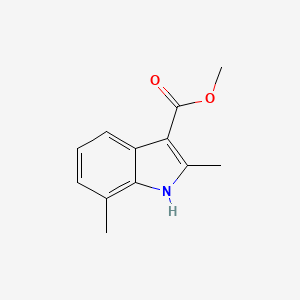
![7-chloro-2-(2,2,2-trifluoroethyl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6600915.png)
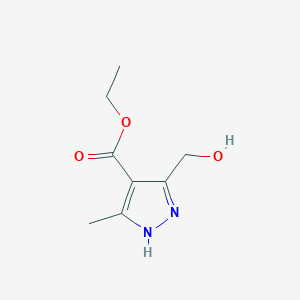
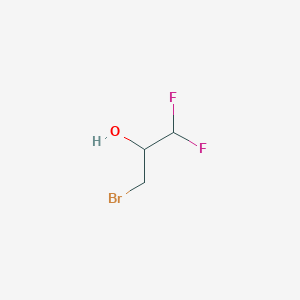
![3-{[(benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B6600939.png)
![[2-(methylamino)-1,3-thiazol-4-yl]methanol](/img/structure/B6600942.png)
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B6600947.png)
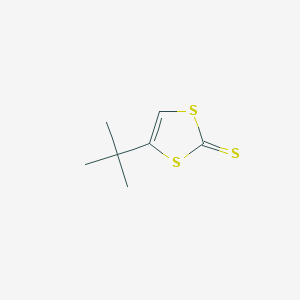
![tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600965.png)
![rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis](/img/structure/B6600969.png)
